N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide
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Overview
Description
N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, methoxy, and carbamothioyl groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the nitration of a suitable benzene derivative, followed by the conversion of the nitro group to an amine, and finally, bromination . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce different substituted benzamides .
Scientific Research Applications
N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide has several scientific research applications, including:
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide include:
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- N-(4-bromo-2-chlorophenyl)-3-methoxybenzamide
- 5-bromo-2-chloro-N-(3-methoxyphenyl)benzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19BrClN3O3S |
---|---|
Molecular Weight |
484.8g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H19BrClN3O3S/c1-10(2)17(25)23-15-7-5-12(9-16(15)27-3)22-19(28)24-18(26)13-8-11(20)4-6-14(13)21/h4-10H,1-3H3,(H,23,25)(H2,22,24,26,28) |
InChI Key |
RAIGQOVCQNZORS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origin of Product |
United States |
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